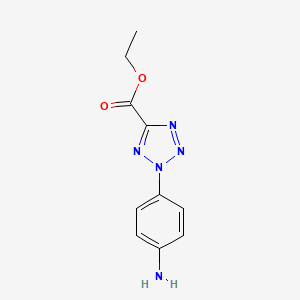![molecular formula C38H50N4O5 B13447143 (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isolopinavir is a compound closely related to lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. Lopinavir is often administered in combination with ritonavir to enhance its bioavailability and efficacy. Isolopinavir shares similar structural and functional properties with lopinavir, making it a subject of interest in antiviral research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common method includes the use of stearic acid-based solid lipid nanoparticles (SLNs) prepared by hot melt emulsion technique . Another method involves the spray-drying technique to develop isolopinavir-loaded phospholipid vesicles .
Industrial Production Methods
Industrial production of isolopinavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hot melt emulsion and spray-drying are scaled up to produce isolopinavir in bulk quantities for pharmaceutical applications.
化学反応の分析
Types of Reactions
Isolopinavir undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of isolopinavir, such as sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity .
科学的研究の応用
Isolopinavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.
Biology: Investigated for its potential to inhibit viral proteases, including those of HIV and SARS-CoV-2
Medicine: Explored as a therapeutic agent for treating viral infections, particularly in combination with other antiretrovirals.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
作用機序
Isolopinavir exerts its effects by inhibiting the activity of viral proteases, enzymes critical for the viral lifecycle. It binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins required for viral replication . This results in the formation of immature, noninfectious viral particles.
類似化合物との比較
Isolopinavir is compared with other protease inhibitors such as ritonavir, darunavir, saquinavir, and atazanavir . While all these compounds share a common mechanism of action, isolopinavir is unique in its structural properties and specific interactions with viral proteases. Similar compounds include:
Ritonavir: Often used in combination with lopinavir to enhance its bioavailability.
Darunavir: Another protease inhibitor with a different resistance profile.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Atazanavir: Known for its once-daily dosing regimen and favorable side effect profile.
Isolopinavir’s uniqueness lies in its specific binding affinity and inhibitory effects on viral proteases, making it a valuable compound in antiviral research and therapy.
特性
分子式 |
C38H50N4O5 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC名 |
(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide |
InChI |
InChI=1S/C38H50N4O5/c1-5-26(2)35(42-21-13-20-39-38(42)46)37(45)40-31(22-29-16-8-6-9-17-29)24-33(43)32(23-30-18-10-7-11-19-30)41-34(44)25-47-36-27(3)14-12-15-28(36)4/h6-12,14-19,26,31-33,35,43H,5,13,20-25H2,1-4H3,(H,39,46)(H,40,45)(H,41,44)/t26-,31-,32-,33-,35+/m0/s1 |
InChIキー |
YORYEDPQPARBHF-NLVSJJSZSA-N |
異性体SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
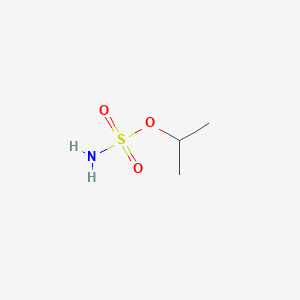
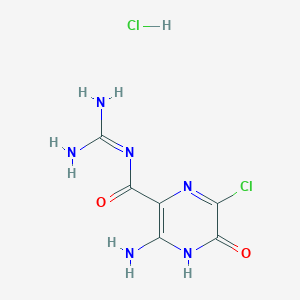
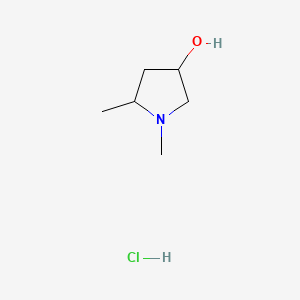
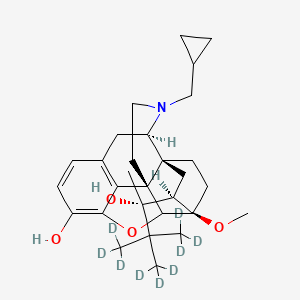
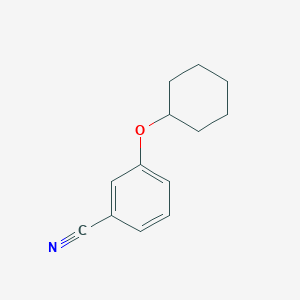
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
